molecular formula C11H16BNO3 B13061007 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid

4-(Isopropyl(methyl)carbamoyl)phenylboronic acid

Cat. No.: B13061007
M. Wt: 221.06 g/mol
InChI Key: NBPZIZKCPNLAOQ-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropyl(methyl)carbamoyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl(methyl)carbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Isopropyl(methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies and drug design. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is unique due to its combination of the boronic acid group and the isopropyl(methyl)carbamoyl group. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

[4-[methyl(propan-2-yl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO3/c1-8(2)13(3)11(14)9-4-6-10(7-5-9)12(15)16/h4-8,15-16H,1-3H3

InChI Key

NBPZIZKCPNLAOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C(C)C)(O)O

Origin of Product

United States

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